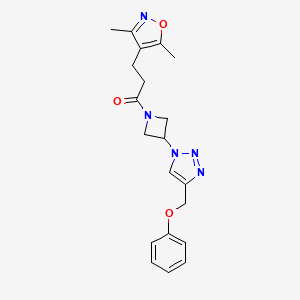
N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride” is a heterocyclic organic compound that can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds involves the addition of 2-aldehyde pyridine to 2-amino methyl pyridine in methanol solution under stirring conditions at room temperature . The reaction mixture is then stirred overnight at room temperature after the slow addition of NaBH4 . The solvent is evaporated under reduced pressure, and the residue is treated with distilled water. The pH is adjusted to neutral with 32% hydrochloric acid, and the product is extracted with dichloromethane .Molecular Structure Analysis
The molecular structure analysis of similar compounds involves the use of techniques such as NMR spectroscopy . The NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the addition of 2-aldehyde pyridine to 2-amino methyl pyridine, followed by reduction with NaBH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their molecular weight, empirical formula, and solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compounds
N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride contributes to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science. The Mannich reaction, for instance, is utilized to synthesize N,S-containing heterocycles, demonstrating its versatility in forming complex organic structures (Dotsenko et al., 2012). Furthermore, the compound's involvement in intramolecular cyclization reactions highlights its potential in synthesizing pyrrolidines and piperidines, offering a general and efficient method for creating such structures (Massaro et al., 2011).
Reactivity and Functionalization
The compound also plays a role in the functionalization of heterocyclic amines, where its basicity and reactivity are of interest. Research on the amino group in heterocyclic aromatic systems, such as piperidine, sheds light on its basicity and nucleophilic behavior, which are fundamental for electrophilic and nucleophilic substitutions (Ginsburg, 1967). Additionally, the compound's use in copper-catalyzed reactions for introducing functional groups to pyridine demonstrates its utility in synthesizing polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti et al., 2011).
Advanced Organic Synthesis Techniques
Innovative synthesis techniques leveraging N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride involve the creation of novel structures and the exploration of their reactivity. For example, the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via a 2H-azirine ring expansion strategy showcases the compound's role in generating trifluoromethyl-substituted aminopyrroles, highlighting its application in designing new molecular architectures (Khlebnikov et al., 2018).
Zukünftige Richtungen
The future directions for the research and development of “N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride” and similar compounds include their potential applications in the pharmaceutical and agrochemical industries . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
N-methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3.2ClH/c1-18(9-4-2-6-16-8-9)11-10(12(13,14)15)5-3-7-17-11;;/h3,5,7,9,16H,2,4,6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXJQRZPJXZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=C(C=CC=N2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(piperidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)



![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2670581.png)


